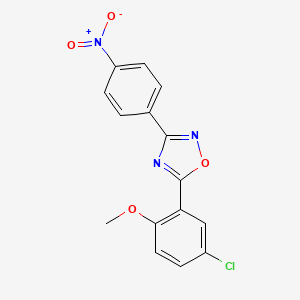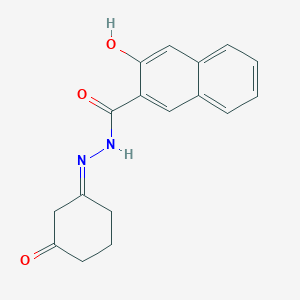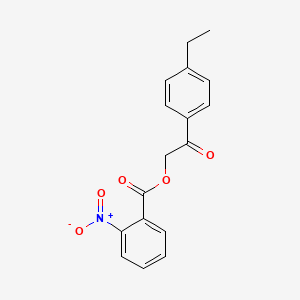![molecular formula C15H16ClN3O B5856314 N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5856314.png)
N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea, commonly known as CDU, is a synthetic organic compound that belongs to the family of urea-based herbicides. It was first synthesized in 1975 by the American chemical company, DuPont, and has since been used as a herbicide to control weeds in various crops such as corn, soybeans, and wheat. CDU has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research.
Mécanisme D'action
CDU works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine in plants. This inhibition leads to the disruption of protein synthesis and ultimately results in the death of the plant.
Biochemical and Physiological Effects:
CDU has been shown to have minimal toxicity in mammals and has no significant effects on human health. However, it may cause skin irritation and eye damage upon direct contact. CDU also has the potential to accumulate in soil and water, which may have ecological implications.
Avantages Et Limitations Des Expériences En Laboratoire
CDU is a potent herbicide and has been shown to be effective in controlling the growth of various plant species. However, its use in scientific research is limited due to its potential environmental impact and the need for careful handling and disposal. CDU is also relatively expensive compared to other herbicides, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for the use of CDU in scientific research. One area of interest is the investigation of its effects on soil microorganisms and the potential impact on soil health. CDU may also have applications in the development of new herbicides with improved efficacy and reduced environmental impact. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CDU on non-target organisms and ecosystems.
Méthodes De Synthèse
CDU is synthesized by the reaction of 4-chloroaniline and 4-dimethylaminophenyl isocyanate in the presence of a suitable solvent and base. The reaction yields a white crystalline solid, which is then purified through recrystallization.
Applications De Recherche Scientifique
CDU has been used in various scientific research studies due to its ability to inhibit photosynthesis in plants. It has been shown to be effective in controlling the growth of invasive plant species, such as Japanese knotweed and giant hogweed. CDU has also been used in studies to investigate the effects of herbicides on soil microorganisms and their potential impact on soil health.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-19(2)14-9-7-13(8-10-14)18-15(20)17-12-5-3-11(16)4-6-12/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCAQTHKYWOPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)
![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)


![6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)



![1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856291.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5856295.png)

![N,N-dimethyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5856305.png)

![1-[(4-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5856331.png)